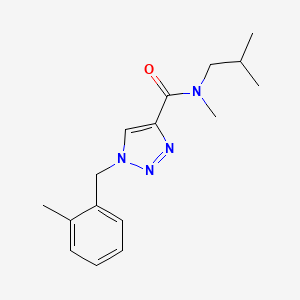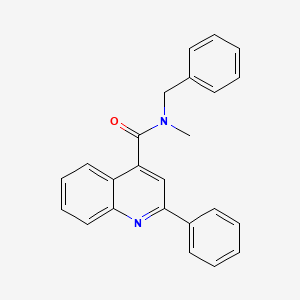
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as IBMT, is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. IBMT is a triazole derivative that has been synthesized through various methods and has shown promising results in various fields of research.
Mecanismo De Acción
The mechanism of action of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it has been suggested that N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide may exert its effects through the inhibition of various enzymes and signaling pathways. For example, N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells, protect against oxidative stress-induced damage in neuronal cells, and inhibit the replication of certain viruses. In vivo studies have shown that N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can reduce tumor growth in mice and protect against cerebral ischemia-reperfusion injury in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Another advantage is its potential as a multi-target agent, as it has been found to exert its effects through the inhibition of various enzymes and signaling pathways. However, one limitation of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide. One direction is the further investigation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is the investigation of its potential as a neuroprotective agent in various models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide and to optimize its pharmacological properties.
Métodos De Síntesis
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through various methods, including the reaction of N-isobutyl-N-methylamine with 2-methylbenzyl bromide followed by the reaction with sodium azide and copper (I) chloride. Another method involves the reaction of N-isobutyl-N-methylamine with 2-methylbenzyl isocyanate followed by the reaction with sodium azide and copper (I) chloride.
Aplicaciones Científicas De Investigación
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In addition, N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a neuroprotective agent, as it has been found to protect against oxidative stress-induced damage in neuronal cells. N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
N-methyl-1-[(2-methylphenyl)methyl]-N-(2-methylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-12(2)9-19(4)16(21)15-11-20(18-17-15)10-14-8-6-5-7-13(14)3/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTMNICKNLMQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)N(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-N-methyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5129088.png)
![3-isobutyl-1-(2-methoxyethyl)-8-[(1-methyl-1H-indol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5129094.png)
![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)
![8-[(2-hydroxyethyl)amino]-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5129106.png)
![1-(4-biphenylyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5129116.png)
![1-(2,5-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5129120.png)

![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)
![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)


![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)